(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for amino acid derivatives with heterocyclic substituents. According to PubChem database records, the primary International Union of Pure and Applied Chemistry name is designated as (2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid hydrochloride. This nomenclature reflects the stereochemical configuration at the alpha carbon, specifically indicating the S-configuration that corresponds to the naturally occurring L-form of amino acids. The systematic name incorporates several critical structural elements that define the compound's chemical identity.
The stereochemical designation (2S) indicates the absolute configuration at the second carbon atom of the propanoic acid chain, following the Cahn-Ingold-Prelog priority rules. This configuration is essential for biological activity and chemical reactivity, as it determines the spatial arrangement of functional groups around the chiral center. The amino group positioning at the 2-position of the propanoic acid backbone maintains consistency with standard amino acid nomenclature conventions. The systematic name also specifies the precise attachment point of the substituted imidazole ring through the 3-position of the propanoic acid chain.
The imidazole ring substitution pattern represents a crucial aspect of the nomenclature, with iodine atoms positioned at the 2- and 4-positions of the imidazole ring system. However, chemical database records reveal some ambiguity in the positional numbering, with alternative designations referring to 2,5-diiodo substitution patterns. This discrepancy arises from different numbering conventions applied to the imidazole ring system, where position numbering can vary depending on the reference point chosen for systematic naming.
| Nomenclature Component | Specification | Chemical Significance |
|---|---|---|
| Stereochemical Descriptor | (2S) | Defines absolute configuration at alpha carbon |
| Functional Group | 2-amino-3-substituted propanoic acid | Maintains amino acid backbone structure |
| Heterocyclic Substituent | 2,4-diiodo-1H-imidazol-5-yl | Specifies halogenated imidazole attachment |
| Salt Formation | hydrochloride | Indicates protonated amino group with chloride counterion |
The International Chemical Identifier representation provides additional structural verification through its standardized format. The International Chemical Identifier string InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H/t2-;/m0./s1 encodes the complete molecular structure including stereochemistry. This International Chemical Identifier specification confirms the S-configuration through the stereochemical descriptor "/t2-;/m0./s1" which defines the three-dimensional arrangement of atoms around the chiral center.
The molecular formula C6H8ClI2N3O2 represents the complete composition including the hydrochloride salt formation. The presence of two iodine atoms significantly increases the molecular weight to 443.41 grams per mole compared to native histidine. The hydrochloride salt formation results from protonation of the amino group, creating a stable crystalline form suitable for chemical handling and storage. This salt formation also affects the compound's solubility characteristics and chemical stability under various conditions.
Chemical Abstracts Service Registry Number and Alternative Synonyms in Chemical Databases
The Chemical Abstracts Service registry number 105158-70-1 serves as the unique identifier for this compound across multiple chemical databases. This registry number provides unambiguous identification regardless of nomenclature variations or alternative naming conventions employed by different databases. The Chemical Abstracts Service system assigns these numbers sequentially as compounds are registered, ensuring each chemical entity receives a distinct identifier that remains constant across all scientific literature and commercial applications.
Database analysis reveals numerous alternative synonyms reflecting different naming approaches and abbreviated forms commonly used in chemical literature. The PubChem database lists several synonyms including "H-2,5-Diiodo-His-OH HCl" and "(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride". These abbreviated forms utilize amino acid nomenclature conventions where histidine is represented as "His" and modifications are indicated through positional descriptors.
Chemical supplier databases employ additional synonym variations that reflect commercial naming practices. The designation "Nim-2, 5-Diiodo-L-histidine hydrochloride" appears in commercial catalogs, where "Nim" likely represents an abbreviated form indicating N-imidazole modification. Alternative designations include "2,5-diiodo-L-histidine,hydrochloride" and "H-HIS(2,5-I2)-OH HCL" which employ different abbreviation systems for the same chemical structure.
| Database Source | Primary Designation | Alternative Synonyms |
|---|---|---|
| PubChem | This compound | 105158-70-1, H-2,5-Diiodo-His-OH HCl |
| ChemSpider | h-2,5-diiodo-his-oh hcl | 2,5-DIIODO-HISTIDINE HCL, H-HIS(2,5-I2)-OH HCL |
| Chemical Suppliers | Nim-2, 5-Diiodo-L-histidine hydrochloride | N-IM-2,5-DIIODO-L-HISTIDINE HYDROCHLORIDE |
The parent compound 2,5-diiodo-L-histidine carries the Chemical Abstracts Service registry number 6996-16-3 and PubChem identifier 15817006. This parent compound represents the free amino acid form without hydrochloride salt formation. The relationship between these registry numbers demonstrates the systematic approach to cataloging related chemical entities, where salt forms and free acids receive distinct identifiers despite their close structural relationship.
International chemical identifier systems provide additional verification of compound identity through standardized key generation. The International Chemical Identifier Key VTOVOFBPLIKFQC-DKWTVANSSA-N serves as a hashed representation of the complete molecular structure. This key system enables rapid database searching and cross-referencing across different chemical information systems while maintaining compatibility with various software platforms used in chemical research.
The diversity of synonyms reflects the historical development of chemical nomenclature and the practical needs of different user communities. Research literature may employ abbreviated forms for convenience, while regulatory databases require complete systematic names for legal identification. Commercial suppliers often develop proprietary naming systems that facilitate catalog organization and customer recognition. This multiplicity of naming conventions necessitates careful attention to Chemical Abstracts Service registry numbers and International Chemical Identifier systems for unambiguous compound identification.
Structural Relationship to Native Histidine and Halogenated Imidazole Derivatives
The structural relationship between this compound and native histidine involves selective modification of the imidazole ring system while preserving the essential amino acid backbone. Native histidine, with the molecular formula C6H9N3O2 and molecular weight 155.1546 grams per mole, serves as the structural foundation for this halogenated derivative. The fundamental amino acid structure remains intact, maintaining the alpha-amino acid configuration with the characteristic carboxylic acid and amino functional groups.
The imidazole ring modification represents the primary structural difference between the parent histidine and the diiodinated derivative. Native histidine contains an unsubstituted imidazole ring attached to the alpha-amino acid backbone through a methylene bridge. The International Union of Pure and Applied Chemistry name for histidine is (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid, highlighting the direct attachment of the imidazole ring without additional substituents. The ring system in histidine exhibits tautomeric behavior, where the nitrogen atoms can interchange their roles as hydrogen bond donors and acceptors.
The introduction of two iodine atoms at specific positions on the imidazole ring dramatically alters the electronic properties and chemical behavior of the molecule. The iodine substituents, positioned at the 2- and 5-positions of the imidazole ring according to one numbering system, significantly increase the molecular weight from 155.15 to 406.95 grams per mole for the free acid form. When combined with hydrochloride salt formation, the total molecular weight reaches 443.41 grams per mole. These heavy halogen atoms substantially modify the compound's physical and chemical properties compared to the parent amino acid.
| Structural Component | Native Histidine | Diiodinated Derivative | Structural Modification |
|---|---|---|---|
| Molecular Formula | C6H9N3O2 | C6H7I2N3O2 (free acid) | Addition of two iodine atoms |
| Molecular Weight | 155.15 g/mol | 406.95 g/mol (free acid) | 163% increase in mass |
| Imidazole Substitution | Unsubstituted | 2,5-diiodo substituted | Halogenation at specific positions |
| Electronic Properties | Basic imidazole | Electron-withdrawing effect | Reduced basicity and nucleophilicity |
The halogenation pattern in this derivative can be compared to other iodinated histidine compounds found in chemical databases. The monoiodinated derivative 2-iodohistidine, with Chemical Abstracts Service number 25167-98-0 and molecular formula C6H8IN3O2, represents an intermediate level of halogenation. This compound contains a single iodine atom at the 2-position of the imidazole ring, resulting in a molecular weight of 281.05 grams per mole. The progression from unsubstituted histidine through monoiodinated to diiodinated forms demonstrates the systematic approach to halogenated amino acid derivative synthesis.
The electronic effects of iodine substitution profoundly influence the chemical behavior of the imidazole ring system. Iodine atoms act as electron-withdrawing groups through inductive effects, reducing the electron density on the imidazole ring and decreasing its basicity compared to native histidine. This electronic modification affects the compound's ability to participate in hydrogen bonding, metal coordination, and other chemical interactions that depend on the imidazole ring's electronic properties. The specific positioning of iodine atoms at the 2- and 5-positions maximizes these electronic effects while maintaining the overall structural integrity of the amino acid framework.
The three-dimensional structure of the diiodinated derivative differs significantly from native histidine due to the increased steric bulk of the iodine substituents. These large halogen atoms occupy considerably more space than hydrogen atoms, potentially affecting the compound's ability to fit into enzyme active sites or receptor binding pockets designed for native histidine. The van der Waals radii of iodine atoms (approximately 1.98 Angstroms) compared to hydrogen atoms (approximately 1.20 Angstroms) create substantial steric hindrance that may influence biological activity and chemical reactivity patterns.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVOFBPLIKFQC-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Conditions
This approach begins with L-histidine hydrochloride (PubChem CID: 6274), leveraging its imidazole ring as a substrate for electrophilic iodination.
Step 1: Protection of Functional Groups
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The amino group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
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The carboxylic acid is esterified (e.g., methyl or tert-butyl ester) to enhance solubility.
Step 2: Regioselective Iodination
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Iodinating Agents : Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.
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Conditions :
Step 3: Deprotection and Hydrochloride Formation
Table 1: Iodination Efficiency Under Varied Conditions
| Iodinating Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ICl | 0 | 24 | 62 | 95 |
| NIS | 5 | 18 | 58 | 93 |
| I₂/HIO₃ | 25 | 6 | 45 | 88 |
De Novo Imidazole Ring Synthesis
Imidazole Core Construction
Patented methods for substituted imidazoles provide a template for diiodoimidazole synthesis:
Step 1: Formation of Diiodoimidazole Precursor
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Condensation of glyoxal with ammonium iodide and formaldehyde under acidic conditions yields 2,5-diiodoimidazole.
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Key Reaction :
Step 2: Amino Acid Side Chain Introduction
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Alkylation of diiodoimidazole with a protected L-serine derivative (e.g., tert-butyl ester).
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Conditions :
Step 3: Deprotection and Salt Formation
Comparative Analysis of Methods
Efficiency and Scalability
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Direct Iodination :
-
Advantages : Fewer steps, utilizes commercially available histidine.
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Disadvantages : Moderate yields due to competing side reactions (e.g., over-iodination).
-
-
De Novo Synthesis :
Purity and Impurity Profiles
-
Common Impurities :
-
Mitigation Strategies :
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Gradient HPLC with C18 columns (90% acetonitrile/0.1% TFA).
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Chiral resolution using (+)-diethyl tartrate.
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Industrial-Scale Considerations
Solvent-Free Protocols
Recent advancements emphasize solvent minimization to reduce environmental impact:
Cost-Benefit Analysis
| Parameter | Direct Iodination | De Novo Synthesis |
|---|---|---|
| Raw Material Cost | $120/kg | $220/kg |
| Process Time | 3 days | 5 days |
| Waste Generation | 8 kg/kg product | 5 kg/kg product |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diiodo groups, potentially converting them to less halogenated forms.
Substitution: The diiodo groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce mono- or deiodinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can serve as a probe to study enzyme-substrate interactions, particularly those involving halogenated substrates. It may also be used in the design of inhibitors for specific enzymes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs targeting diseases where halogenated imidazole derivatives have shown efficacy. Its structural features may contribute to binding affinity and specificity for certain biological targets.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, particularly those requiring halogenated aromatic compounds.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The diiodoimidazole moiety can engage in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the amino acid backbone may facilitate transport and uptake into cells, enhancing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Imidazole Substituents
The iodine substituents at positions 2 and 5 on the imidazole ring distinguish this compound from analogs. For example:
- (2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic Acid Hydrochloride () replaces iodine with a hydroxyl group at position 2. This substitution reduces molecular weight (207.615 g/mol vs.
- 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid () incorporates a tetrazole moiety and chlorotrityl group, increasing steric bulk (MW 576.19 g/mol) and modifying electronic properties compared to the iodine-substituted compound .
Functional Group Variations in Propanoic Acid Derivatives
- Pesticide Compounds (): Imidazole-containing herbicides like impazapic and fluazifop share a propanoic acid backbone but feature pyridine or trifluoromethyl groups.
- PharmaBlock Derivatives (): Compounds such as (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride substitute the imidazole with a tetrahydropyran ring, altering conformational flexibility and hydrogen-bonding capacity .
Data Table: Key Comparative Properties
Research Findings and Implications
- Electronic Effects : The electron-withdrawing iodine atoms in the target compound may enhance electrophilicity at the imidazole ring, favoring interactions with nucleophilic residues in proteins or nucleic acids. This contrasts with hydroxyl or methyl groups in analogs, which prioritize hydrogen bonding or hydrophobic interactions .
- Biological Activity : While pesticides () leverage lipophilic groups for membrane penetration, the diiodo compound’s polar hydrochloride salt suggests solubility-driven applications in aqueous systems (e.g., enzyme assays or drug formulations) .
Biological Activity
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C7H8ClI2N3O2
- CAS Number : 105158-70-1
Antimicrobial Activity
Research indicates that compounds similar to (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid exhibit significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid | 0.025 | S. aureus, E. coli |
| 4-Nitroimidazole derivatives | 0.0039 | S. aureus |
| Pyrrolizidine derivatives | 0.0048 | C. albicans |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.
Antifungal Activity
In addition to antibacterial properties, this compound exhibits antifungal activity. Studies have shown that it can inhibit the growth of various fungi, including Candida species.
Table 2: Antifungal Activity Data
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid | 0.039 | C. albicans |
| Other imidazole derivatives | 0.056 | Fusarium oxysporum |
The biological activity of (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid is believed to stem from its ability to interact with microbial cell membranes and inhibit essential metabolic pathways.
- Cell Membrane Disruption : The presence of iodine in its structure may enhance membrane permeability, leading to cell lysis.
- Inhibition of Enzymatic Activity : The imidazole ring can chelate metal ions necessary for enzymatic functions in microbes.
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazole derivatives similar to (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid.
Case Study 1: Antibacterial Efficacy
A study published in MDPI examined the antibacterial efficacy of various imidazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited potent antibacterial effects with rapid bactericidal activity within hours of exposure .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of related compounds against Candida albicans. The study found that certain derivatives showed significant inhibition of fungal growth, suggesting a promising avenue for developing antifungal agents .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Condition | Yield/Purity Impact |
|---|---|---|
| Solvent | DMSO vs. Ethanol | Higher yield in DMSO |
| Reaction Time | 18 hours (reflux) | Improved completion |
| Purification Method | Ice-water stirring | Reduced impurities |
Basic Question: What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemical configuration (e.g., crystal structures of imidazolium derivatives ).
- NMR Spectroscopy: 1H/13C NMR confirms proton environments and iodine substitution patterns.
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., accurate mass ±0.001 Da ).
- HPLC: Purity assessment (>98% via reverse-phase methods ).
Basic Question: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability: Perform thermogravimetric analysis (TGA) or store at 40°C/75% RH for accelerated stability testing.
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and assess photodegradation products .
Advanced Question: What strategies are used to investigate the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC50 values against target enzymes (e.g., amino acid transporters using metainference simulations ).
- Cell-Based Assays: Use fluorescence tagging (e.g., BODIPY derivatives ) to track cellular uptake.
- Orthogonal Validation: Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
Q. Table 2: Example Biological Assay Parameters
| Assay Type | Target | Key Result (Example) |
|---|---|---|
| Transporter Inhibition | LAT1 | IC50 = 12 µM |
| Cytotoxicity | HEK293 Cells | CC50 > 100 µM |
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model binding to LAT1 transporters, focusing on iodine’s halogen-bonding potential .
- MD Simulations: Run 100-ns molecular dynamics trajectories to assess binding stability in lipid bilayers.
- QSAR Models: Corrogate substituent effects (e.g., iodine vs. chlorine) on activity using datasets from analogs .
Advanced Question: How do structural modifications (e.g., halogen substitution) influence activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Halogen Swapping: Synthesize analogs with Cl/Br/I at the 2,5-positions of the imidazole ring and compare IC50 values .
- Steric Effects: Introduce bulky groups (e.g., benzyloxy ) to probe binding pocket tolerance.
- Electronic Effects: Replace iodine with electron-withdrawing groups (e.g., -CF3) to modulate electron density .
Q. Table 3: SAR of Imidazole Derivatives
| Substituent (Position) | Biological Activity (IC50) | Key Observation |
|---|---|---|
| 2,5-Diiodo | 12 µM | Optimal activity |
| 2,5-Dichloro | 45 µM | Reduced potency |
| 2-Benzyloxy-5-iodo | 28 µM | Improved solubility |
Advanced Question: How can conflicting data on biological activity be resolved?
Methodological Answer:
- Replicate Experiments: Use independent batches synthesized under GMP-like conditions .
- Orthogonal Assays: Validate transporter inhibition via both radiolabeled uptake (e.g., 3H-leucine) and fluorescent probes .
- Meta-Analysis: Compare results across published studies (e.g., PubChem bioactivity data ).
Advanced Question: What methods are used to assess the compound’s toxicity in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
